
2-(3-Cyanophenyl)-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyanophenyl)-4-hydroxybenzoic acid is an organic compound that features a cyanophenyl group attached to a hydroxybenzoic acid core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a cyano group and a hydroxy group in the molecule allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)-4-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
For industrial-scale production, the Suzuki–Miyaura coupling reaction remains a preferred method due to its efficiency and scalability. The reaction can be optimized to achieve high yields and purity, making it suitable for large-scale synthesis. Additionally, the use of continuous flow reactors can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)-4-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(3-Cyanophenyl)-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanophenyl)-4-hydroxybenzoic acid
- 2-(3-Cyanophenyl)-3-hydroxybenzoic acid
- 2-(3-Cyanophenyl)-4-methoxybenzoic acid
Uniqueness
2-(3-Cyanophenyl)-4-hydroxybenzoic acid is unique due to the specific positioning of the cyano and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H9NO3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-(3-cyanophenyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(6-9)13-7-11(16)4-5-12(13)14(17)18/h1-7,16H,(H,17,18) |
InChI Key |
PBTGPWANLPJKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)O)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


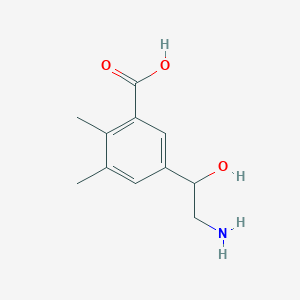

![7-[(Benzyloxy)carbonyl]-2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15256488.png)
![2-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B15256493.png)
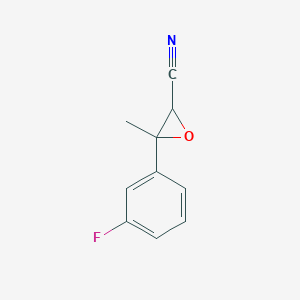
![2-[(5-Fluoro-2-methylphenyl)methyl]oxirane](/img/structure/B15256498.png)

![2-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B15256502.png)
![Methyl 4-[2-(3-methyl-4-nitrophenyl)ethynyl]benzoate](/img/structure/B15256506.png)
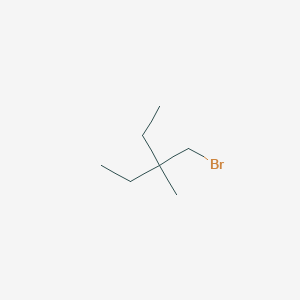
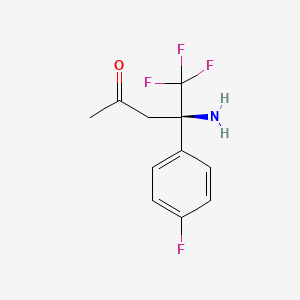
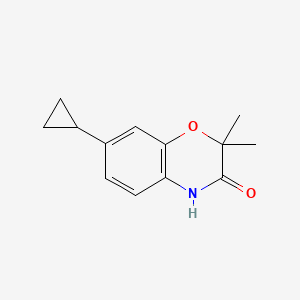
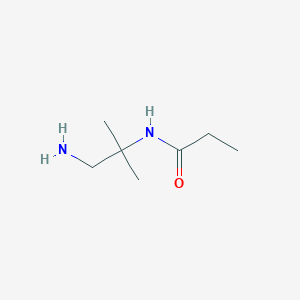
![4-Fluoro-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15256561.png)
